![molecular formula C9H18ClNO B2947066 [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride CAS No. 2305252-18-8](/img/structure/B2947066.png)
[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride
Overview
Description
[2-(Methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride: is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with a methylamino group and a methanol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core is synthesized through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable amine is reacted with the spirocyclic core.
Addition of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction, where a suitable alcohol is reacted with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol moiety is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methylamino group to primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride is used as a building block for synthesizing more complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It serves as a model compound for investigating the interactions between spirocyclic molecules and biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved bioavailability and target specificity .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for synthesizing functionalized spirocyclic compounds. Its applications include the production of polymers, coatings, and advanced materials .
Mechanism of Action
The mechanism of action of [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol moiety can participate in additional hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds have a similar spirocyclic structure but differ in their functional groups and photochemical properties.
Spirooxindoles: These compounds also feature a spirocyclic core but have different substituents and biological activities.
Uniqueness
[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride is a spirocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound, with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol, is characterized by its unique spirocyclic structure, which influences its biological activity and potential therapeutic applications.
The compound's structural features include:
- Molecular Formula : C9H18ClNO
- Molecular Weight : 191.7 g/mol
- IUPAC Name : this compound
The synthesis typically involves cyclization reactions to form the spirocyclic core, followed by the introduction of functional groups through substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to occupy unique binding sites on proteins and enzymes, modulating their activity. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol moiety may participate in additional hydrogen bonding, enhancing its affinity for biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural characteristics could allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
2. Neuropharmacological Effects
The compound has been investigated for potential neuropharmacological effects, including:
- Potential as an Antidepressant : Studies have explored its effects on serotonin receptors, indicating possible antidepressant-like activity.
- Cognitive Enhancer : Its interaction with neurotransmitter systems suggests a role in enhancing cognitive functions.
3. Anti-inflammatory Properties
Research has indicated that this compound may exhibit anti-inflammatory effects, potentially through the modulation of cytokine release and inhibition of inflammatory pathways.
Case Studies
Case Study 1: Neuropharmacological Evaluation
In a study assessing the neuropharmacological profile of this compound, researchers found that administration in animal models resulted in significant improvements in behavior associated with anxiety and depression, suggesting its potential as an antidepressant.
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated notable inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Data Tables
Properties
IUPAC Name |
[2-(methylamino)spiro[3.3]heptan-2-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-9(7-11)5-8(6-9)3-2-4-8;/h10-11H,2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGDWAAEQGVUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC2(C1)CCC2)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305252-18-8 | |
Record name | [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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